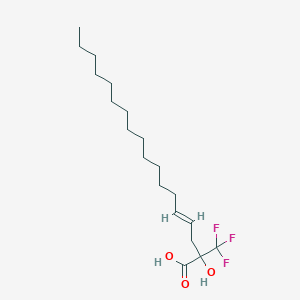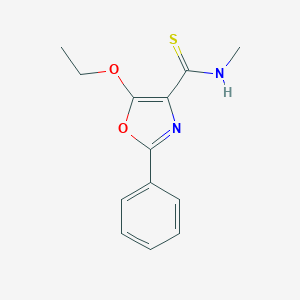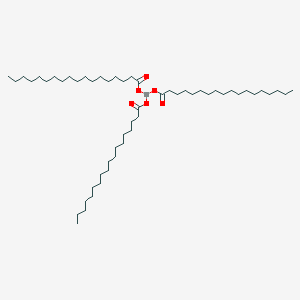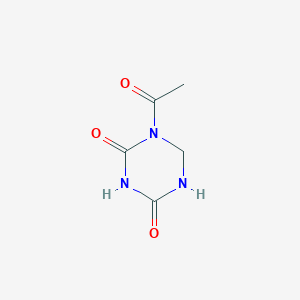
1-Acetyl-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,3,5-triazinane-2,4-dione, also known as acetyl triazine, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline powder that is soluble in water and organic solvents. The compound has a unique structure that makes it attractive for use in a variety of chemical reactions.
Mechanism Of Action
The mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms. It has been shown to be effective against a wide range of bacteria and fungi.
Biochemical And Physiological Effects
Acetyl triazine has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant effect on the biochemical and physiological processes of cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of chemical reactions. However, one limitation of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is its high cost compared to other reagents.
Future Directions
There are several future directions for research on 1-Acetyl-1,3,5-triazinane-2,4-dione triazine. One area of research is the development of new drugs based on the compound's antimicrobial properties. Another area of research is the use of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4-dione can be achieved through several methods. One of the most common methods is the reaction between cyanuric acid and acetic anhydride. This reaction leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in high yield. Another method involves the reaction between cyanuric chloride and acetic acid, which also leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine.
Scientific Research Applications
Acetyl triazine has been studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds. It has also been studied as a potential drug delivery agent due to its unique structure. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new drugs.
properties
CAS RN |
131148-35-1 |
|---|---|
Product Name |
1-Acetyl-1,3,5-triazinane-2,4-dione |
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
1-acetyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)8-2-6-4(10)7-5(8)11/h2H2,1H3,(H2,6,7,10,11) |
InChI Key |
NWROQCTUDFLUKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNC(=O)NC1=O |
Canonical SMILES |
CC(=O)N1CNC(=O)NC1=O |
synonyms |
1,3,5-Triazine-2,4(1H,3H)-dione, 1-acetyldihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



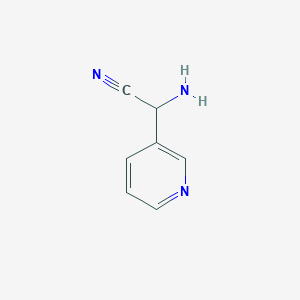
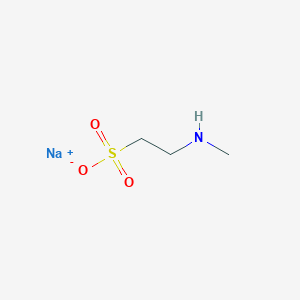
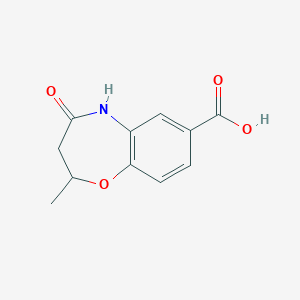
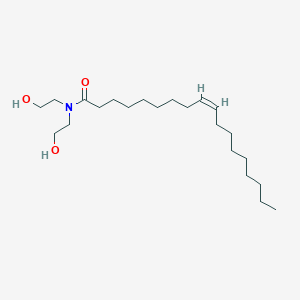
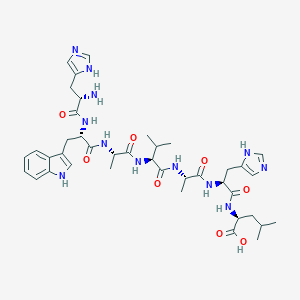
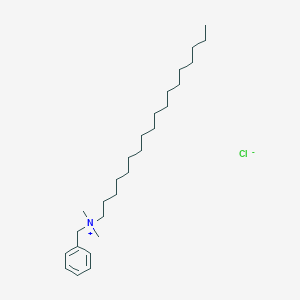
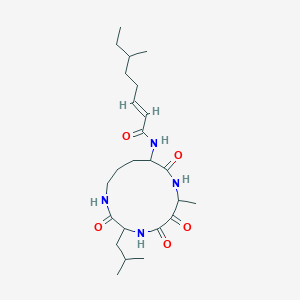
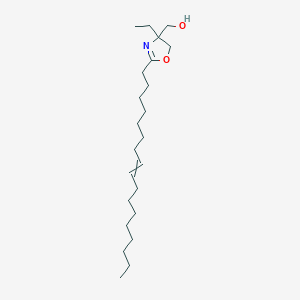
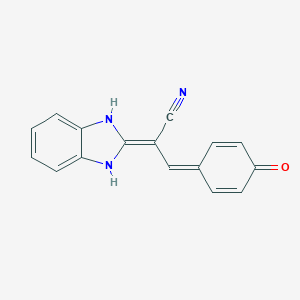
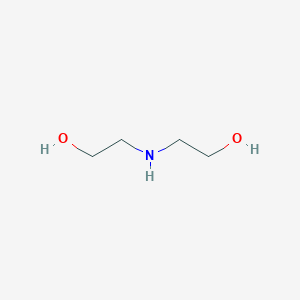
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
